Cas no 497937-74-3 (2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol)

2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol structure
497937-74-3 structure
Product Name:2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol
CAS No:497937-74-3
MF:C13H11F3O2
MW:256.220454454422
MDL:MFCD16432464
CID:1535614
PubChem ID:11230594
Update Time:2024-03-01

2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenemethanol, 6-methoxy-a-(trifluoromethyl)-
    • 2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethanol
    • 2-Naphthalenemethanol, 6-methoxy-α-(trifluoromethyl)-
    • 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol
    • SY250308
    • EN300-1937498
    • 2,2,2-trifluoro-1-(6-methoxy-naphthalen-2-yl)-ethanol
    • SCHEMBL306953
    • MFCD16432464
    • 497937-74-3
    • starbld0041812
    • alpha-(Trifluoromethyl)-6-methoxynaphthalene-2-methanol
    • AKOS010909783
    • 2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol
    • MDL: MFCD16432464
    • Inchi: 1S/C13H11F3O2/c1-18-11-5-4-8-6-10(3-2-9(8)7-11)12(17)13(14,15)16/h2-7,12,17H,1H3
    • InChI Key: FZKKEKNWKXLQRG-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC2C=C(C=CC=2C=1)OC)O)(F)F

Computed Properties

  • Exact Mass: 256.07111408g/mol
  • Monoisotopic Mass: 256.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.313±0.06 g/cm3(Predicted)
  • Melting Point: 99-100 °C
  • Boiling Point: 362.4±42.0 °C(Predicted)
  • pka: 12.01±0.30(Predicted)

2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol Pricemore >>

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Enamine
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Enamine
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Enamine
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